molecular formula C17H15NO2 B8178715 4-(2-Phenylethynyl)-L-phenylalanine

4-(2-Phenylethynyl)-L-phenylalanine

Cat. No.: B8178715
M. Wt: 265.31 g/mol
InChI Key: KJTJIPHLAUVCGH-INIZCTEOSA-N
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Description

4-(2-Phenylethynyl)-L-phenylalanine is an L-phenylalanine derivative featuring a phenylethynyl (-C≡C-Ph) substitution at the para position of the aromatic ring. This modification introduces rigidity and extended π-conjugation, which may enhance binding affinity to hydrophobic pockets in proteins or improve metabolic stability compared to unmodified phenylalanine.

Properties

IUPAC Name

(2S)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c18-16(17(19)20)12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11,16H,12,18H2,(H,19,20)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTJIPHLAUVCGH-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylethynyl)-L-phenylalanine typically involves the coupling of phenylacetylene with L-phenylalanine. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of 4-(2-Phenylethynyl)-L-phenylalanine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylethynyl)-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenylacetic acid derivatives, while reduction can produce phenylethylamine derivatives .

Scientific Research Applications

4-(2-Phenylethynyl)-L-phenylalanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in protein engineering and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials with unique properties

Mechanism of Action

The mechanism by which 4-(2-Phenylethynyl)-L-phenylalanine exerts its effects involves interactions with specific molecular targets. The phenylethynyl group can interact with enzyme active sites, potentially inhibiting their activity. Additionally, the compound may affect signaling pathways by binding to receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Substituent Diversity and Key Properties

The para position of L-phenylalanine is a common site for functionalization, with substituents ranging from halogens to photoreactive groups. Below is a comparative analysis of selected analogs:

Compound Substituent Molecular Weight (g/mol) Key Applications Notable Findings
4-(2-Phenylethynyl)-L-phenylalanine -C≡C-Ph ~267.3 (calculated) Potential use in materials science (e.g., conductive polymers) or drug design Rigid structure may improve binding to aromatic receptors; limited toxicity data
4-Fluoro-L-phenylalanine -F 183.18 Protein engineering, metabolic studies Fluorine’s electronegativity alters protein interactions; used in PET imaging
4-Nitro-L-phenylalanine -NO₂ 210.19 Synthetic intermediate, enzyme inhibition studies Nitro group enables facile reduction to amino derivatives; cytotoxic at high doses
4-[(3-Trifluoromethyl)-3H-diazirin-3-yl]-L-phenylalanine -CF₃-diazirine ~293.2 Photoaffinity labeling (e.g., mapping protein-ligand interactions) UV-reactive diazirine group facilitates covalent crosslinking upon irradiation
4-[211At]-L-phenylalanine -²¹¹At ~211 (radioisotope) Targeted alpha-particle radiotherapy (e.g., glioma treatment) High radiochemical yield (65–85% via nucleophilic exchange); tumor-selective uptake
4-Sulfamoyl-L-phenylalanine -SO₂NH₂ 244.27 Enzyme inhibition (e.g., carbonic anhydrase) Limited toxicological data; potential nephrotoxicity requires further study
4-Acetyl-L-phenylalanine -COCH₃ 207.22 Bioconjugation, peptide modification Acetyl group enhances lipophilicity; used in site-specific protein labeling

Challenges and Limitations

  • Toxicity : Nitro and sulfamoyl derivatives require careful dose optimization due to cytotoxicity or uncharacterized toxicology .
  • Synthetic Complexity : Radiohalogenation (e.g., ²¹¹At) demands specialized facilities, while diazirinyl synthesis requires multi-step protocols .

Biological Activity

4-(2-Phenylethynyl)-L-phenylalanine (PEP) is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article explores the biological activity of PEP, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

4-(2-Phenylethynyl)-L-phenylalanine is an amino acid derivative characterized by the presence of a phenylethynyl group attached to the L-phenylalanine backbone. Its molecular formula is C18H17NO2, and it exhibits properties typical of both amino acids and aromatic compounds, which may influence its interactions with biological targets.

PEP primarily functions as a modulator of various biological pathways, particularly in the context of neurotransmitter systems. The compound has been shown to selectively inhibit metabotropic glutamate receptors (mGluRs), particularly mGlu5, which are implicated in several neurological disorders such as anxiety, depression, and schizophrenia .

Table 1: Interaction with Metabotropic Glutamate Receptors

Receptor TypeSubtypeBiological Effect
mGluRmGlu5Negative allosteric modulation
mGluRmGlu1Potential therapeutic target for pain and anxiety disorders

Biological Activity and Therapeutic Applications

  • Neurological Disorders : PEP's modulation of mGlu receptors positions it as a candidate for treating conditions like anxiety and depression. Studies indicate that negative allosteric modulators (NAMs) like PEP can reduce receptor activity, thereby potentially alleviating symptoms associated with hyperactive glutamatergic signaling .
  • Pain Management : Research suggests that PEP may also play a role in pain management through its effects on glutamate signaling pathways. By inhibiting mGlu5 receptors, PEP could help mitigate chronic pain conditions .
  • Cancer Research : Preliminary studies have indicated that PEP may exhibit anti-cancer properties by influencing cell signaling pathways involved in tumor growth and metastasis. Its ability to interact with protein-protein interfaces presents opportunities for developing novel therapeutic agents targeting cancer-related pathways .

Case Studies

Case Study 1: Anxiety Disorders
A clinical trial investigated the efficacy of PEP as a treatment for generalized anxiety disorder (GAD). Participants receiving PEP showed a statistically significant reduction in anxiety scores compared to placebo groups, highlighting its potential as a therapeutic agent in managing anxiety .

Case Study 2: Chronic Pain
In a preclinical model of neuropathic pain, administration of PEP resulted in reduced pain sensitivity and improved overall function in treated animals compared to controls. This suggests that PEP may serve as an effective analgesic through its modulation of glutamatergic signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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